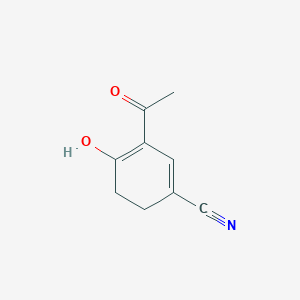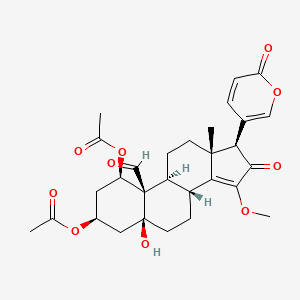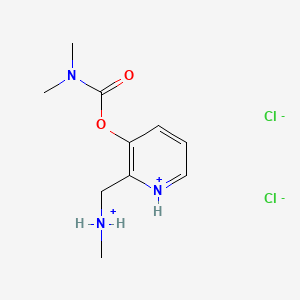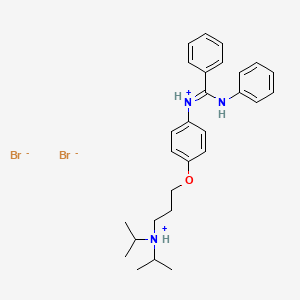
2(3H)-Furanone, 4-butyl-4-ethyldihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 4-butyl-4-ethyldihydro- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its butyl and ethyl substituents on the dihydrofuranone ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-butyl-4-ethyldihydro- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of γ-keto acids or esters. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization process. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, 4-butyl-4-ethyldihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the butyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated lactones.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 4-butyl-4-ethyldihydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which 2(3H)-Furanone, 4-butyl-4-ethyldihydro- exerts its effects often involves interactions with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Furanone, 4-methyl-4-ethyldihydro-
- 2(3H)-Furanone, 4-butyl-4-methyldihydro-
- 2(3H)-Furanone, 4-propyl-4-ethyldihydro-
Uniqueness
2(3H)-Furanone, 4-butyl-4-ethyldihydro- is unique due to its specific substituents, which influence its chemical reactivity and biological activity. The butyl and ethyl groups provide distinct steric and electronic effects, differentiating it from other furanone derivatives.
Propiedades
Número CAS |
72230-89-8 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4-butyl-4-ethyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-10(4-2)7-9(11)12-8-10/h3-8H2,1-2H3 |
Clave InChI |
XNKPSAQZOXYRRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC(=O)OC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)



![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)

![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)


![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)

